1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid
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Overview
Description
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene, imidazo[1,2-a]pyrimidine, and piperidine moieties contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the imidazo[1,2-a]pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The imidazo[1,2-a]pyrimidine core can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazo[1,2-a]pyrimidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid: A closely related compound with a similar structure but different positioning of the carboxylic acid group.
Thiophene-imidazo[1,2-a]pyrimidine derivatives: Various derivatives with modifications on the thiophene or imidazo[1,2-a]pyrimidine rings.
Uniqueness
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical properties and biological activities
Biological Activity
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid is a complex organic compound notable for its unique structure, which combines a piperidine ring with an imidazo[1,2-a]pyrimidine moiety and a thiophene group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Characteristics
- Molecular Formula : C18H19N3O2S
- Molecular Weight : Approximately 341.43 g/mol
- Appearance : White powder
The compound's structure allows it to participate in various chemical reactions typical of carboxylic acids and nitrogen-containing heterocycles, which can be exploited for synthesizing derivatives with enhanced biological activity.
Biological Activity Overview
Research indicates that compounds related to imidazo[1,2-a]pyridines exhibit a wide range of biological activities. Specifically, this compound has shown promise in the following areas:
Anti-inflammatory Activity
Studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX-2 inhibition are competitive with established anti-inflammatory drugs like celecoxib.
Anticancer Properties
The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects. For instance, it has been tested against human lung cancer (H460), adenocarcinoma (A549), and colon cancer (HT-29) cells. The results suggest that it may induce apoptosis through multiple pathways.
The biological activity of this compound is believed to involve:
- Inhibition of Key Enzymes : Targeting COX enzymes to reduce inflammation.
- Induction of Apoptosis : Modulating apoptotic pathways in cancer cells.
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidine | C12H10N4 | Known for c-KIT kinase inhibition |
1-(Thienyl)imidazo[1,2-a]pyridine | C10H8N2S | Exhibits antimicrobial properties |
1-(Piperidinyl)imidazo[1,2-a]pyridine | C13H15N3 | Potential neuroactive effects |
These compounds share structural characteristics but differ in their biological activities and therapeutic potentials.
Case Studies
Several studies have focused on the synthesis and biological evaluation of imidazo[1,2-a]pyrimidine derivatives:
- In vitro Studies : A study reported the synthesis of derivatives that showed potent anti-inflammatory effects comparable to indomethacin in carrageenan-induced paw edema models.
- Cytotoxicity Assays : Research indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for further development as anticancer agents.
Properties
IUPAC Name |
1-[(2-thiophen-2-ylimidazo[1,2-a]pyrimidin-3-yl)methyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-16(23)12-5-1-2-8-20(12)11-13-15(14-6-3-10-24-14)19-17-18-7-4-9-21(13)17/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNINCPZJYDVEPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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